molecular formula C29H25N3O2S2 B12173270 (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12173270
M. Wt: 511.7 g/mol
InChI Key: RUHYBONWLMMOCH-XHPQRKPJSA-N
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Description

The compound (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, a thiazolidinone ring, and multiple aromatic groups, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the thiazolidinone ring. The final step involves the condensation of these two intermediates under specific reaction conditions, such as the use of a base catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: Aromatic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar molecules in various chemical reactions.

Biology

In biological research, the compound is investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its complex structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. Researchers study its mechanism of action and its ability to modulate biological pathways, which could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, the compound’s properties are utilized in the development of new materials and chemical products. Its unique structure makes it suitable for applications in materials science and chemical engineering.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Thiosulfate

Uniqueness

Compared to similar compounds, (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of a pyrazole ring and a thiazolidinone ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C29H25N3O2S2

Molecular Weight

511.7 g/mol

IUPAC Name

(5Z)-5-[[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H25N3O2S2/c1-2-34-25-15-13-22(14-16-25)27-23(20-32(30-27)24-11-7-4-8-12-24)19-26-28(33)31(29(35)36-26)18-17-21-9-5-3-6-10-21/h3-16,19-20H,2,17-18H2,1H3/b26-19-

InChI Key

RUHYBONWLMMOCH-XHPQRKPJSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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